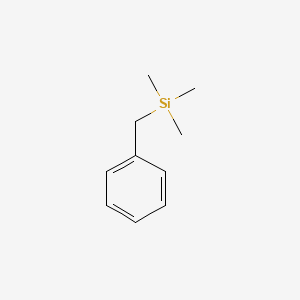

Benzyltrimethylsilane

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16Si/c1-11(2,3)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRIWRLGWLMRJIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061116 | |

| Record name | Trimethylbenzylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

770-09-2 | |

| Record name | Benzyltrimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=770-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylbenzylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000770092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyltrimethylsilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, [(trimethylsilyl)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethylbenzylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyltrimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.107 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLBENZYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HFX8B6Q8WC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Benzyltrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core properties of Benzyltrimethylsilane, a versatile organosilicon compound. The information is presented to be a valuable resource for professionals in research, scientific exploration, and drug development.

Chemical and Physical Properties

Benzyltrimethylsilane is a colorless liquid with a characteristic odor. It is soluble in common organic solvents but insoluble in water. Its fundamental chemical and physical properties are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of Benzyltrimethylsilane

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₆Si | [1][2] |

| Molecular Weight | 164.32 g/mol | [1][2] |

| CAS Number | 770-09-2 | [1][3][4] |

| Appearance | Liquid | [1] |

| Boiling Point | 187-191 °C at 760 mmHg | [1][3][4] |

| Density | 0.863 - 0.893 g/mL | [1][4][5] |

| Flash Point | 57 - 58.9 °C | [1][3][5] |

| Refractive Index | 1.475 | [5] |

Table 2: Chemical Identifiers of Benzyltrimethylsilane

| Identifier | Value | Reference(s) |

| IUPAC Name | benzyl(trimethyl)silane | [1] |

| Synonyms | α-Trimethylsilyltoluene, Trimethyl(phenylmethyl)silane | [1][6] |

| InChI Key | MRIWRLGWLMRJIW-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | C--INVALID-LINK--(C)CC1=CC=CC=C1 | [1][6] |

Spectroscopic Properties

The structural elucidation of Benzyltrimethylsilane is supported by various spectroscopic techniques. The key spectral data are summarized below.

Table 3: Spectroscopic Data of Benzyltrimethylsilane

| Technique | Key Data | Reference(s) |

| ¹H NMR | δ (ppm): 7.19 (m, 2H, Ar-H), 7.06 (m, 1H, Ar-H), 6.99 (m, 2H, Ar-H), 2.07 (s, 2H, CH₂), -0.20 (s, 9H, Si(CH₃)₃) | [7] |

| ¹³C NMR | Predicted shifts: Aromatic carbons in the range of 124-141 ppm, CH₂ at ~25 ppm, and Si(CH₃)₃ at ~ -1.5 ppm. | [6] |

| ²⁹Si NMR | Chemical shift values are available in specialized databases. | [8] |

| Infrared (IR) | Characteristic peaks for C-H stretching of the aromatic ring and methyl groups, Si-C stretching, and aromatic overtones. | |

| Mass Spectrometry (MS) | Molecular Ion (M⁺) at m/z = 164. Key fragments at m/z = 149 [M-CH₃]⁺, 91 [C₇H₇]⁺ (tropylium ion), 73 [Si(CH₃)₃]⁺. | [9] |

Reactivity and Applications

Benzyltrimethylsilane is a valuable reagent in organic synthesis, primarily due to the stabilizing effect of the silicon atom on an adjacent carbocation (the α-effect) and its ability to act as a benzyl (B1604629) anion equivalent.

Its reactivity is characterized by:

-

Electrophilic Substitution: The C-Si bond can be cleaved by electrophiles, leading to the formation of a new C-E bond at the benzylic position. This is particularly useful in Friedel-Crafts type reactions where the trimethylsilyl (B98337) group acts as a proton surrogate, directing the substitution to the benzylic carbon.

-

Photochemical Reactions: Under UV irradiation, Benzyltrimethylsilane can undergo distinct photochemical processes depending on the solvent. In ethanol, benzyl radicals are formed, while in non-polar solvents like 3-methylpentane, α-trimethylsilylbenzyl radicals and radical cations are generated[10][11].

Experimental Protocols

Synthesis of Benzyltrimethylsilane via Grignard Reaction

This protocol describes a common method for the preparation of Benzyltrimethylsilane.

Reaction Scheme:

C₆H₅CH₂Cl + Mg → C₆H₅CH₂MgCl C₆H₅CH₂MgCl + (CH₃)₃SiCl → C₆H₅CH₂Si(CH₃)₃ + MgCl₂

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Benzyl chloride

-

Iodine crystal (as initiator)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine.

-

Add anhydrous diethyl ether or THF to cover the magnesium.

-

In the dropping funnel, place a solution of benzyl chloride in anhydrous diethyl ether or THF.

-

Add a small amount of the benzyl chloride solution to initiate the reaction (indicated by the disappearance of the iodine color and gentle refluxing).

-

Once the reaction has started, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

-

-

Reaction with Chlorotrimethylsilane:

-

Cool the freshly prepared benzylmagnesium chloride solution to 0 °C in an ice bath.

-

Add chlorotrimethylsilane dropwise via the dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure Benzyltrimethylsilane.

-

Visualizations

Synthesis of Benzyltrimethylsilane

Caption: Synthesis of Benzyltrimethylsilane.

Electrophilic Substitution Reaction

References

- 1. m.youtube.com [m.youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Friedel–Crafts Acylation [sigmaaldrich.com]

- 5. Benzyl chloride synthesis by chlorination or substitution [organic-chemistry.org]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 7. Biocatalytic Friedel‐Crafts Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 10. youtube.com [youtube.com]

- 11. benchchem.com [benchchem.com]

Benzyltrimethylsilane structure and molecular formula.

An In-depth Technical Guide to Benzyltrimethylsilane

Introduction

Benzyltrimethylsilane, also known by its IUPAC name benzyl(trimethyl)silane and alternate name α-trimethylsilyltoluene, is an organosilicon compound that finds utility in organic synthesis.[1][2] This guide provides a comprehensive overview of its chemical structure, molecular formula, physicochemical properties, and typical experimental procedures relevant to its synthesis and handling. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Formula

Benzyltrimethylsilane consists of a benzyl (B1604629) group (a benzene (B151609) ring attached to a methylene (B1212753) bridge, -CH₂-) bonded to a trimethylsilyl (B98337) group (-Si(CH₃)₃). The presence of the silicon atom significantly influences the chemical reactivity of the adjacent methylene group.

The molecular formula for benzyltrimethylsilane is C₁₀H₁₆Si .[1][2]

Caption: Chemical structure of Benzyltrimethylsilane.

Physicochemical and Spectroscopic Data

The key properties of benzyltrimethylsilane are summarized in the table below. This data is crucial for its handling, characterization, and application in experimental settings.

| Property | Value |

| Molecular Formula | C₁₀H₁₆Si[1][2] |

| Molecular Weight | 164.32 g/mol [1][2] |

| CAS Number | 770-09-2[1][3] |

| Appearance | Liquid[2] |

| Boiling Point | 187-190 °C at 760 mmHg |

| Density | 0.863 g/mL[2] |

| Flash Point | 58.9 °C |

| InChIKey | MRIWRLGWLMRJIW-UHFFFAOYSA-N[2][3] |

| SMILES | C--INVALID-LINK--(C)CC1=CC=CC=C1[3][4] |

| ¹H NMR | Available data indicates characteristic peaks for the trimethylsilyl and benzyl protons.[5] |

| ¹³C NMR | Spectral data is available for this compound.[5] |

| ²⁹Si NMR | Available.[6] |

| Mass Spectrometry (GC-MS) | Major fragments observed at m/z = 73 (base peak), 164 (molecular ion), 149, and 121.[3][7] |

Experimental Protocols

The synthesis of benzyltrimethylsilane and related compounds often involves the reaction of a benzyl halide with a silylating agent or the reaction of a benzyl organometallic reagent with a halosilane. Below is a generalized experimental workflow for a typical synthesis.

Synthesis of N-Benzyl-1-(trimethylsilyl)methanamine (A Related Procedure)

A representative procedure for the synthesis of a related compound, N-benzyl-1-(trimethylsilyl)methanamine, is detailed in Organic Syntheses.[8] This procedure involves the reaction of benzylamine (B48309) with (chloromethyl)trimethylsilane.

Reaction:

A dry, three-necked, round-bottomed flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a thermometer.[8] The flask is charged with acetonitrile, followed by the addition of benzylamine.[8] (Chloromethyl)trimethylsilane is then added dropwise to the stirred solution.[8] The reaction mixture is heated to reflux and monitored for completion.

Work-up and Purification:

-

Cooling and Filtration: The reaction mixture is cooled to room temperature and then filtered to remove any solid byproducts.[8]

-

Extraction: The filtrate is concentrated, and the residue is taken up in a suitable organic solvent (e.g., hexane) and washed with water.[8] The aqueous layer is further extracted with the organic solvent.[8]

-

Drying and Concentration: The combined organic phases are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[8]

-

Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.[9]

Caption: Generalized workflow for the synthesis and purification of a benzyl-silane compound.

Safety and Handling

Benzyltrimethylsilane is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is important to avoid contact with skin and eyes and to prevent inhalation of vapors. Store in a cool, dry place under an inert atmosphere.[2] Always consult the Safety Data Sheet (SDS) before use.

References

- 1. scbt.com [scbt.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Trimethylbenzylsilane | C10H16Si | CID 69862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - Benzyltrimethylsilane (C10H16Si) [pubchemlite.lcsb.uni.lu]

- 5. BENZYLTRIMETHYLSILANE(770-09-2) 1H NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Core Synthesis Pathways of Benzyltrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Benzyltrimethylsilane, also known as (trimethylsilyl)methylbenzene, is a valuable organosilane compound widely utilized in organic synthesis.[1] Its applications range from serving as a stable benzyl (B1604629) anion equivalent to its use in cross-coupling reactions and as a protecting group.[1] This guide details the primary synthesis pathways, providing in-depth experimental protocols and comparative data to assist researchers in selecting and performing the optimal synthesis for their specific needs.

Grignard Reagent Pathway

The reaction of a benzyl Grignard reagent with a chlorosilane, typically trimethylsilyl (B98337) chloride, is one of the most classical and widely used methods for preparing benzyltrimethylsilane. This pathway is favored for its high yields and the ready availability of starting materials.[2]

Reaction Scheme

The general reaction involves the formation of benzylmagnesium halide (e.g., chloride or bromide) from the corresponding benzyl halide and magnesium metal, followed by quenching with trimethylsilyl chloride.[2]

Logical Pathway Diagram

Caption: Grignard pathway for Benzyltrimethylsilane synthesis.

Quantitative Data Summary

| Starting Halide | Solvent | Yield (%) | Reference |

| Benzyl Chloride | Diethyl Ether | 87–98% | [2] |

| Benzyl Bromide | Diethyl Ether | High | [2] |

Note: Yields refer to the formation of the Grignard reagent, which is then typically used in situ.

Detailed Experimental Protocol

Method: Preparation of Benzylmagnesium Chloride and Subsequent Reaction with Trimethylsilyl Chloride.[2]

Materials:

-

Magnesium turnings (1.0 mol, 24.3 g)

-

Benzyl chloride (1.0 mol, 126.5 g)

-

Dry diethyl ether (500 mL)

-

Trimethylsilyl chloride (1.0 mol, 108.6 g)

-

Anhydrous conditions and inert atmosphere (Nitrogen or Argon) are critical.

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place the magnesium turnings under an inert atmosphere.

-

Add approximately 50 mL of dry diethyl ether.

-

Dissolve the benzyl chloride in the remaining dry diethyl ether (450 mL) and add it to the dropping funnel.

-

Add a small portion of the benzyl chloride solution to the magnesium to initiate the reaction. Initiation can be aided by gentle warming or the addition of an iodine crystal.

-

Once the reaction begins (indicated by bubbling and turbidity), add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.[2]

-

After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete reaction. The resulting gray-black solution is the benzylmagnesium chloride reagent.

-

-

Silylation:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add trimethylsilyl chloride dropwise via the dropping funnel to the stirred Grignard solution. An exothermic reaction will occur. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture again to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 100 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure benzyltrimethylsilane.

-

Organolithium Pathway

The use of benzyllithium (B8763671), formed by the deprotonation of toluene (B28343) or from a benzyl halide, provides another effective route. Benzyllithium is a highly reactive nucleophile, leading to efficient silylation upon reaction with trimethylsilyl chloride.[3][4]

Reaction Scheme

This pathway typically involves the metallation of toluene using a strong base like n-butyllithium (n-BuLi) or sec-butyllithium, followed by the addition of trimethylsilyl chloride.[4][5]

Experimental Workflow Diagram

Caption: Workflow for Benzyltrimethylsilane synthesis via Organolithium route.

Quantitative Data Summary

| Base | Solvent | Temperature | Yield (%) | Reference |

| n-Butyllithium | THF | -10 to 25 °C | ~85% | [3] |

| sec-Butyllithium | THF/Cyclic Ethers | -10 to 25 °C | High | [4][5] |

Note: Yields are highly dependent on the purity of reagents and strict anhydrous conditions.

Detailed Experimental Protocol

Method: Deprotonation of Toluene followed by Silylation.[4][5]

Materials:

-

Toluene (1.0 equiv), freshly distilled

-

Dry Tetrahydrofuran (THF)

-

n-Butyllithium (1.1 equiv) in hexanes

-

Trimethylsilyl chloride (1.2 equiv), freshly distilled

Procedure:

-

Benzyllithium Formation:

-

To a flame-dried, multi-necked flask under an inert atmosphere, add dry THF and toluene.

-

Cool the solution to -10 °C using an ice-salt bath.

-

Slowly add the n-butyllithium solution dropwise while maintaining the temperature. A red-orange color, characteristic of benzyllithium, should develop.

-

After addition, allow the mixture to stir at 0 °C for 2-4 hours.

-

-

Silylation:

-

Cool the benzyllithium solution back to -10 °C or 0 °C.

-

Add distilled trimethylsilyl chloride dropwise. The characteristic color of the benzyllithium will fade.

-

Once the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Stir for at least 12 hours.

-

-

Workup and Purification:

-

Carefully quench the reaction by the slow addition of water or saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and add diethyl ether.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting oil by vacuum distillation to obtain benzyltrimethylsilane.

-

Deborylative Silylation Pathway

A more modern approach involves the base-promoted deboronative silylation of benzylboronates. This metal-free method offers excellent functional group tolerance and operational simplicity, avoiding the need for highly reactive organometallic reagents like Grignard or organolithium compounds.[6]

Reaction Scheme

This method uses a readily available benzylboronate ester, a chlorosilane, and a simple alkoxide base like potassium tert-butoxide (KOtBu).[6]

Mechanism Overview Diagram

Caption: Deborylative silylation pathway for Benzyltrimethylsilane.

Quantitative Data Summary

| Benzylboronate Substrate | Base | Solvent | Yield (%) | Reference |

| Benzylboronic acid pinacol (B44631) ester | KOtBu | THF | 76% (gram-scale) | [6] |

| Various substituted benzylboronates | KOtBu | THF | 62-89% | [6] |

Detailed Experimental Protocol

Method: Base-Promoted Deborylative Silylation.[6]

Materials:

-

Benzylboronic acid pinacol ester (1.0 equiv)

-

Potassium tert-butoxide (KOtBu) (1.5 equiv)

-

Trimethylsilyl chloride (TMSCl) (1.2 equiv)

-

Anhydrous THF

Procedure:

-

Reaction Setup:

-

In an oven-dried flask under an inert atmosphere, dissolve the benzylboronic acid pinacol ester in anhydrous THF.

-

Add potassium tert-butoxide to the solution and stir the resulting suspension at room temperature for 10-15 minutes.

-

-

Silylation:

-

Add trimethylsilyl chloride to the mixture via syringe.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

-

Workup and Purification:

-

Upon completion, quench the reaction with water.

-

Extract the mixture with ethyl acetate (B1210297) or diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure benzyltrimethylsilane.

-

References

- 1. Benzyltrimethylsilane | C10H16Si Reagent | RUO [benchchem.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Facile preparation of organosilanes from benzylboronates and gem-diborylalkanes mediated by KOtBu - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of action for Benzyltrimethylsilane in organic reactions.

An In-depth Technical Guide on the Mechanism of Action for Benzyltrimethylsilane in Organic Reactions

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyltrimethylsilane (BTMS) serves as a versatile and stable reagent in modern organic synthesis, primarily acting as a precursor to the benzyl (B1604629) nucleophile. Its utility stems from the unique reactivity of the benzylic carbon-silicon (C-Si) bond, which can be selectively cleaved under specific conditions to generate reactive intermediates. This guide provides a comprehensive overview of the principal mechanisms through which benzyltrimethylsilane participates in organic reactions. It covers the generation of benzyl anions via Lewis base-promoted desilylation, photochemical pathways leading to radical intermediates, and electrophilic substitution reactions. Detailed mechanistic pathways are illustrated, quantitative data from key studies are summarized, and representative experimental protocols are provided to offer a thorough resource for synthetic chemists.

Part 1: Nucleophilic Pathway via Benzyl Anion Generation

The most prevalent application of benzyltrimethylsilane is its role as a benzyl anion equivalent.[1] The cleavage of the C(sp³)–Si bond is typically initiated by a strong Lewis base, most commonly a fluoride (B91410) source, which exhibits a high affinity for silicon.[1] This process, known as desilylation, generates a transient benzyl carbanion that can subsequently react with a wide range of electrophiles.

Mechanism of Lewis Base-Promoted Desilylation

The reaction is initiated by the attack of a Lewis base, such as a fluoride ion (from sources like CsF or TBAF), on the silicon atom of benzyltrimethylsilane. This forms a hypervalent pentacoordinate silicate (B1173343) intermediate.[2] The formation of this intermediate weakens the adjacent C-Si bond, facilitating its cleavage to release a benzyl carbanion and a stable fluorotrimethylsilane (B1212599) byproduct. The generated benzyl anion is a potent nucleophile that readily attacks electrophilic species present in the reaction mixture.[2][3] This strategy enables monoselective benzylation and is compatible with various acidic functional groups.[2]

References

The Electron Donor Capacity of Benzyltrimethylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electron donor capabilities of Benzyltrimethylsilane (BTMS), a versatile reagent in modern organic synthesis. Its unique electronic properties, stemming from the α-trimethylsilyl group, enable it to participate in a range of chemical transformations, acting as a potent electron donor under specific conditions. This document details the quantitative measures of its electron-donating strength, explores its reactivity in key chemical processes, and provides detailed experimental protocols and mechanistic insights.

Core Concepts: The Electron-Donating Nature of Benzyltrimethylsilane

The electron-donating properties of Benzyltrimethylsilane are primarily attributed to the influence of the trimethylsilylmethyl group (-CH₂SiMe₃) attached to the benzene (B151609) ring. This group exerts a net electron-donating effect through a combination of inductive and hyperconjugative effects. This enhanced electron density on the aromatic ring and at the benzylic position makes BTMS susceptible to oxidation and reactive towards electrophiles, positioning it as a valuable tool in synthetic chemistry.

Quantitative Analysis of Electron Donor Capabilities

The electron-donating strength of Benzyltrimethylsilane can be quantified through electrochemical and physical organic parameters. These values provide a basis for comparing its reactivity to other common organic molecules and for predicting its behavior in chemical reactions.

| Parameter | Value | Significance |

| Oxidation Potential | +1.55 V (vs. SCE in CH₃CN)[1] | This value indicates the potential required to remove an electron from Benzyltrimethylsilane. A lower positive value compared to related unsubstituted aromatics signifies a greater ease of oxidation and thus stronger electron-donating character. |

| Hammett Constant (σ) | σ_meta : -0.16σ_para : -0.21 | These negative values confirm that the trimethylsilylmethyl group is electron-donating at both the meta and para positions. The more negative value for σ_para_ suggests a stronger electron-donating effect at the para position, likely due to a combination of inductive and hyperconjugative effects. |

Key Reactions and Mechanistic Pathways

Benzyltrimethylsilane's electron donor capabilities are manifested in several key reaction types, most notably in photochemical single-electron transfer (SET) processes and Lewis base-promoted nucleophilic attacks.

Photochemical Single-Electron Transfer (SET) Reactions

Under photochemical conditions, Benzyltrimethylsilane can act as an effective electron donor to a photoexcited catalyst. This process initiates a radical cascade, enabling the formation of new carbon-carbon bonds.

Mechanism:

-

A photosensitizer (e.g., an iridium or ruthenium complex) absorbs light and is promoted to an excited state.

-

The excited photosensitizer undergoes a single-electron transfer (SET) with Benzyltrimethylsilane, which donates an electron to form the Benzyltrimethylsilane radical cation.

-

The radical cation is unstable and readily undergoes desilylation to generate a benzyl (B1604629) radical.

-

This benzyl radical can then engage in various synthetic transformations, such as addition to an acceptor molecule.

Lewis Base-Promoted Nucleophilic Reactions

In the presence of a Lewis base, such as a fluoride (B91410) or carbonate salt, Benzyltrimethylsilane can be activated to act as a potent nucleophile. This activation facilitates the attack on a wide range of electrophiles.

Mechanism:

-

A Lewis base (e.g., Fluoride ion) coordinates to the silicon atom of Benzyltrimethylsilane.

-

This coordination forms a hypervalent, pentacoordinate silicate (B1173343) intermediate.

-

The formation of the pentacoordinate silicate weakens the carbon-silicon bond, increasing the nucleophilicity of the benzylic carbon.

-

The activated benzyl nucleophile then attacks an electrophile, leading to the formation of a new carbon-carbon bond and the release of the silyl (B83357) group.

Experimental Protocols

Detailed Methodology for Lewis Base-Promoted Arylation of 4-Cyanopyridine (B195900)

This protocol describes the reaction of Benzyltrimethylsilane with 4-cyanopyridine, promoted by cesium fluoride, to yield 4-benzylpyridine.

Materials:

-

4-Cyanopyridine

-

Benzyltrimethylsilane

-

Cesium Fluoride (CsF)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Anhydrous Diethyl Ether

-

Saturated aqueous Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringes

-

Septum

-

Nitrogen or Argon inlet

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-cyanopyridine (1.0 mmol, 1.0 eq).

-

Addition of Reagents: Add anhydrous DMSO (5.0 mL) to the flask and stir until the 4-cyanopyridine is fully dissolved. To this solution, add Benzyltrimethylsilane (1.2 mmol, 1.2 eq) via syringe.

-

Initiation of Reaction: In a separate vial, dissolve Cesium Fluoride (1.5 mmol, 1.5 eq) and 18-crown-6 (0.1 mmol, 0.1 eq) in a minimal amount of anhydrous DMSO. Add this solution to the reaction mixture dropwise.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 3-5 hours.

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).

-

Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Isolation: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure 4-benzylpyridine.

Quantitative Data from a Representative Reaction:

| Electrophile | Lewis Base System | Time (h) | Yield (%) |

| 4-Cyanopyridine | CsF, 18-crown-6 | 3 | 95 |

| 4-Cyanopyridine | Cs₂CO₃ | 18 | Moderate |

| 4-Cyanopyridine | KF | 18 | Moderate |

Conclusion

Benzyltrimethylsilane is a valuable reagent whose electron-donating properties can be effectively harnessed in both photochemical and Lewis base-promoted reactions. The quantitative data presented, including its oxidation potential and Hammett constants, provide a solid foundation for understanding and predicting its reactivity. The detailed mechanistic pathways and experimental protocols offered in this guide are intended to facilitate its application in complex molecule synthesis within research and drug development settings. Its ability to generate benzyl radicals and act as a potent benzyl nucleophile under relatively mild conditions underscores its significance in the synthetic chemist's toolkit.

References

An In-depth Technical Guide to Benzyltrimethylsilane for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzyltrimethylsilane, a versatile organosilicon compound. It details the compound's identification, key physicochemical properties, and detailed experimental protocols for its synthesis and a significant application in the synthesis of stilbene (B7821643) derivatives, which are of considerable interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the applications of organosilane reagents in modern synthetic organic chemistry.

Compound Identification and Properties

Benzyltrimethylsilane, also known as α-Trimethylsilyltoluene, is an organosilicon compound that serves as a valuable reagent in organic synthesis.[1][2] Its unique properties make it a useful building block for the introduction of the benzyl (B1604629) group and in carbon-carbon bond-forming reactions.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 770-09-2[1][2][3][4] |

| IUPAC Name | benzyl(trimethyl)silane[1][3] |

| Molecular Formula | C₁₀H₁₆Si[1][2][3][4] |

| Synonyms | Trimethylbenzylsilane, Silane, trimethyl(phenylmethyl)-, α-Trimethylsilyltoluene, ((Trimethylsilyl)methyl)benzene[2][3][5] |

| InChI Key | MRIWRLGWLMRJIW-UHFFFAOYSA-N[1][3][4][6] |

| Canonical SMILES | C--INVALID-LINK--(C)CC1=CC=CC=C1[3][4] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 164.32 g/mol | [1][2][3] |

| Boiling Point | 187-191 °C at 760 mmHg | [4][7] |

| Density | 0.893 g/cm³ | [4] |

| Flash Point | 58.9 °C | [7] |

| Purity | Typically ≥96% | [5][7] |

| Physical Form | Liquid | [5][7] |

| Storage Temperature | 4 °C | [7] |

Table 3: Spectroscopic Data Summary

| Spectroscopy Type | Key Signals / Information |

| ¹H NMR | Data available, provides structural confirmation.[6] |

| ¹³C NMR | Data available, confirms carbon framework.[3] |

| ²⁹Si NMR | Data available, confirms the presence of silicon.[8] |

| IR Spectroscopy | Spectra available (FTIR, ATR-IR), shows characteristic vibrational modes.[3] |

| Mass Spectrometry (GC-MS) | Data available, shows molecular ion peak and fragmentation pattern.[3] |

Experimental Protocols

Detailed methodologies for the synthesis of Benzyltrimethylsilane and its application in the aza-Peterson olefination for the synthesis of (E)-stilbenes are provided below.

Synthesis of Benzyltrimethylsilane via Grignard Reaction

This protocol describes the synthesis of Benzyltrimethylsilane from benzyl chloride and chlorotrimethylsilane (B32843) using a Grignard reagent.

Experimental Workflow for Benzyltrimethylsilane Synthesis

Caption: Workflow for the synthesis of Benzyltrimethylsilane.

Materials:

-

Benzyl chloride (1.0 equiv.)

-

Magnesium turnings (1.1 equiv.)

-

Iodine (a single crystal)

-

Anhydrous diethyl ether

-

Chlorotrimethylsilane (1.1 equiv.)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

Equipment:

-

Three-necked round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet

-

Magnetic stirrer and heating mantle

-

Standard glassware for workup and distillation

Procedure:

-

Grignard Reagent Formation:

-

To a flame-dried three-necked flask under a nitrogen atmosphere, add magnesium turnings (1.1 equiv.) and a crystal of iodine.

-

Add a small portion of anhydrous diethyl ether to cover the magnesium.

-

In a dropping funnel, prepare a solution of benzyl chloride (1.0 equiv.) in anhydrous diethyl ether.

-

Add a small amount of the benzyl chloride solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required.

-

Once the reaction has started, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction. Cool the resulting gray-black solution of benzylmagnesium chloride to room temperature.[1]

-

-

Silylation:

-

Cool the Grignard reagent solution in an ice bath.

-

Add a solution of chlorotrimethylsilane (1.1 equiv.) in anhydrous diethyl ether dropwise via the dropping funnel.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

-

-

Workup and Purification:

-

Carefully pour the reaction mixture into a beaker containing ice and saturated aqueous ammonium chloride solution with stirring.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with diethyl ether (2 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent by rotary evaporation.

-

Purify the crude product by vacuum distillation to obtain pure Benzyltrimethylsilane.

-

Application in Drug Development: Synthesis of (E)-Stilbenes via Aza-Peterson Olefination

Stilbene derivatives are a class of compounds with significant biological activities, including anticancer and anti-inflammatory properties, making them relevant to drug discovery.[9][10] The aza-Peterson olefination provides a stereoselective method to synthesize (E)-stilbenes using Benzyltrimethylsilane.[2][3]

Experimental Workflow for (E)-Stilbene Synthesis

Caption: Aza-Peterson olefination for (E)-stilbene synthesis.

Materials:

-

Benzyltrimethylsilane (1.5 equiv.)

-

n-Butyllithium (n-BuLi) (1.5 equiv.)

-

Potassium tert-butoxide (t-BuOK) (1.5 equiv.)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

N-phenyl imine (1.0 equiv.)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate (B1210297)

-

Silica (B1680970) gel for column chromatography

Equipment:

-

Schlenk flask or flame-dried round-bottom flask with a magnetic stirrer and nitrogen inlet

-

Syringes for transfer of reagents

-

Low-temperature bath (e.g., dry ice/acetone)

-

Standard glassware for workup and chromatography

Procedure:

-

Preparation of Schlosser's Base and Carbanion Formation:

-

To a flame-dried Schlenk flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C.

-

Add n-butyllithium (1.5 equiv.) dropwise.

-

In a separate flask, dissolve potassium tert-butoxide (1.5 equiv.) in anhydrous THF.

-

Slowly add the t-BuOK solution to the n-BuLi solution at -78 °C to form Schlosser's base.

-

Warm the solution to -50 °C.

-

Add Benzyltrimethylsilane (1.5 equiv.) dropwise to the Schlosser's base solution and stir for 30 minutes at -50 °C to generate the benzyltrimethylsilyl anion.[2][3]

-

-

Reaction with Imine:

-

Dissolve the N-phenyl imine (1.0 equiv.) in anhydrous THF in a separate flask.

-

Slowly add the imine solution to the carbanion solution at -50 °C.

-

Stir the reaction mixture at -50 °C for the time required for the reaction to complete (typically 1-4 hours, can be monitored by TLC).[2]

-

-

Workup and Purification:

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure (E)-stilbene derivative.

-

Conclusion

Benzyltrimethylsilane is a valuable reagent in organic synthesis with well-defined properties. The protocols provided herein for its synthesis and its application in the stereoselective formation of (E)-stilbenes demonstrate its utility for constructing molecular architectures relevant to the field of drug discovery. The aza-Peterson olefination, in particular, offers an efficient route to a class of compounds with known pharmacological potential. This guide serves as a practical resource for researchers looking to employ Benzyltrimethylsilane in their synthetic endeavors.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 3. Aza-Peterson Olefinations: Rapid Synthesis of (E)-Alkenes [organic-chemistry.org]

- 4. Peterson olefination - Wikipedia [en.wikipedia.org]

- 5. orgsyn.org [orgsyn.org]

- 6. Peterson Olefination [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. scispace.com [scispace.com]

The Versatile Chemistry of Benzyltrimethylsilane: A Technical Guide to its Reaction Scope

For Researchers, Scientists, and Drug Development Professionals

Benzyltrimethylsilane (BTMS) has emerged as a valuable and versatile reagent in modern organic synthesis. Its unique reactivity, stemming from the stabilizing effect of the silicon atom on an adjacent carbanion, allows it to serve as a robust benzyl (B1604629) anion equivalent. This technical guide provides an in-depth exploration of the reaction scope of benzyltrimethylsilane, with a focus on its applications in the synthesis of complex molecules relevant to drug discovery and development. We present key reaction classes, quantitative data on their scope, and detailed experimental protocols for their execution.

Deprotonation and Functionalization with Electrophiles

The most fundamental reaction of benzyltrimethylsilane is the deprotonation of its benzylic C-H bond to generate a potent nucleophile. This α-silyl carbanion can then react with a wide range of electrophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The deprotonation is typically achieved using a strong base such as n-butyllithium (n-BuLi) in an aprotic solvent like tetrahydrofuran (B95107) (THF). The resulting lithiated species is highly reactive and can be quenched with various electrophiles.

Caption: Deprotonation of benzyltrimethylsilane and subsequent reaction with an electrophile.

Quantitative Data: Reaction with Carbonyl Compounds

The reaction of the benzyltrimethylsilane-derived carbanion with aldehydes and ketones provides a reliable route to substituted benzyl alcohols.

| Entry | Electrophile (Carbonyl Compound) | Product | Yield (%) |

| 1 | Benzaldehyde (B42025) | 1,2-Diphenylethanol (B1347050) | 85-95 |

| 2 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-2-phenylethanol | 88 |

| 3 | Cyclohexanone | 1-Benzylcyclohexanol | 82 |

| 4 | Acetone | 2-Methyl-1-phenyl-2-propanol | 75 |

Experimental Protocol: Synthesis of 1,2-Diphenylethanol

-

To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 50 mL) and benzyltrimethylsilane (1.0 eq, 10.0 mmol, 1.64 g).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, 11.0 mmol, 4.4 mL of a 2.5 M solution in hexanes) dropwise via syringe.

-

Stir the resulting red-orange solution at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional hour.

-

Cool the reaction mixture back down to -78 °C and add a solution of benzaldehyde (1.05 eq, 10.5 mmol, 1.11 g) in anhydrous THF (10 mL) dropwise.

-

Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution (20 mL).

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x 30 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 1,2-diphenylethanol as a white solid.

Lewis Base-Promoted Cross-Coupling with Aromatic Electrophiles

A significant advancement in the utility of benzyltrimethylsilane is its participation in cross-coupling reactions with (hetero)aryl electrophiles, promoted by Lewis basic salts. This methodology avoids the need for stoichiometric organometallic reagents and offers a practical route to diarylmethanes, a common motif in pharmaceuticals.[1]

Cesium fluoride (B91410) (CsF) is a commonly employed Lewis base for this transformation, often in the presence of a crown ether to enhance its solubility and basicity.[1] The reaction is believed to proceed through the formation of a hypervalent silicate (B1173343) intermediate, which increases the nucleophilicity of the benzylic carbon.

References

Benzyltrimethylsilane: A Foundational Aromatic Silicon Compound for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyltrimethylsilane (BTMS) is a foundational organosilicon compound that has garnered significant interest in modern synthetic chemistry. Its unique reactivity, stability, and ease of handling make it a valuable reagent in a variety of chemical transformations. Organosilanes, in general, are crucial synthetic intermediates, serving as protecting groups and participating in carbon-carbon bond-forming reactions.[1] This guide provides a comprehensive overview of the synthesis, properties, and key reactions of benzyltrimethylsilane, with a focus on its applications in the synthesis of complex molecules, including pharmaceutical analogues.

Physicochemical and Spectroscopic Data

The physical, chemical, and spectroscopic properties of benzyltrimethylsilane are well-documented, providing a solid foundation for its use in various applications.

Physical and Chemical Properties

Quantitative data for benzyltrimethylsilane are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₆Si | [1][2] |

| Molecular Weight | 164.32 g/mol | [1][2] |

| CAS Number | 770-09-2 | [1] |

| Appearance | Liquid | [2][3] |

| Boiling Point | 187-190 °C at 760 mmHg | [3] |

| Flash Point | 58.9 °C | [3] |

| Density | 0.863 g/mL | [2] |

| InChI Key | MRIWRLGWLMRJIW-UHFFFAOYSA-N | [3][4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of benzyltrimethylsilane.

| Spectroscopy | Key Features | Reference(s) |

| ¹H NMR | Chemical shifts corresponding to the trimethylsilyl (B98337) and benzyl (B1604629) protons. | - |

| ¹³C NMR | Signals for the carbon atoms of the trimethylsilyl and benzyl groups. | [4] |

| ²⁹Si NMR | Characteristic chemical shift for the silicon atom. | [4] |

| Mass Spectrometry | Molecular ion peak and fragmentation pattern consistent with the structure. | - |

Synthesis of Benzyltrimethylsilane

The most common laboratory-scale synthesis of benzyltrimethylsilane involves the reaction of a benzyl Grignard reagent with a trimethylsilyl halide, or the reaction of benzylmagnesium halide with chlorotrimethylsilane (B32843).

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of benzyltrimethylsilane via a Grignard reaction.

Representative Experimental Protocol: Grignard Synthesis

The following is a representative protocol for the synthesis of benzyltrimethylsilane based on standard Grignard reaction procedures. All glassware should be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[5][6][7]

Materials:

-

Magnesium turnings

-

Benzyl chloride (or bromide)

-

Chlorotrimethylsilane

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Preparation of the Grignard Reagent:

-

Place magnesium turnings in the three-necked flask.

-

Add a small crystal of iodine to activate the magnesium.[5]

-

In the dropping funnel, prepare a solution of benzyl chloride in anhydrous diethyl ether.

-

Add a small amount of the benzyl chloride solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicates the start of the reaction.[5]

-

Once the reaction has started, add the remaining benzyl chloride solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.[6]

-

-

Reaction with Chlorotrimethylsilane:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of chlorotrimethylsilane in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude product by distillation under reduced pressure to obtain pure benzyltrimethylsilane.

-

Key Reactions and Applications

Benzyltrimethylsilane is a versatile reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

Lewis Basic Salt-Promoted Arylation for the Synthesis of 1,1-Diarylalkanes

A significant application of benzyltrimethylsilane is its use in the synthesis of 1,1-diarylalkanes through a Lewis basic salt-promoted coupling with aromatic electrophiles.[8] This method is advantageous as it avoids the use of transition metals and provides a modular and selective approach to these valuable structures, which are found in many biologically active molecules.[8][9][10][11] The utility of this method has been demonstrated in the synthesis of pharmaceutical analogues.[8]

General Reaction Scheme: The reaction involves the activation of the benzyltrimethylsilane by a Lewis basic salt, which facilitates the coupling with an aryl nitrile, sulfone, or chloride to form the corresponding 1,1-diarylalkane.[8]

References

- 1. scbt.com [scbt.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Benzyltrimethylsilane | 770-09-2 [sigmaaldrich.com]

- 4. Trimethylbenzylsilane | C10H16Si | CID 69862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. www1.udel.edu [www1.udel.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Lewis Basic Salt-Promoted Organosilane Coupling Reactions with Aromatic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Access to Substituted 1,1‐Diarylalkanes by Friedel–Crafts Benzylations Mediated by FeCl3‐based Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Benzyltrimethylsilane with Aryl Halides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly in the development of novel therapeutic agents and functional materials. Among the array of cross-coupling reactions, the Suzuki-Miyaura coupling, which utilizes organoboron reagents, is widely celebrated for its versatility and functional group tolerance. However, the exploration of alternative organometallic reagents continues to broaden the synthetic toolkit. This document provides a detailed protocol for the use of benzyltrimethylsilane as a benzyl (B1604629) anion equivalent in palladium-catalyzed cross-coupling reactions with aryl halides.

While structurally similar to the Suzuki-Miyaura coupling, the cross-coupling of organosilanes is mechanistically classified as the Hiyama coupling . A key distinction is the requirement of an activating agent, typically a fluoride (B91410) source, to facilitate the transmetalation step. Organosilanes like benzyltrimethylsilane offer advantages such as stability, low toxicity, and ease of handling. This protocol will detail the experimental setup, reaction conditions, and mechanistic considerations for successfully employing benzyltrimethylsilane in the synthesis of diarylmethanes, a common structural motif in medicinally relevant compounds.

Reaction Principle: The Hiyama Coupling

The Hiyama coupling is a palladium-catalyzed reaction that forms a C-C bond between an organosilane and an organic halide or pseudohalide.[1][2] The catalytic cycle is analogous to other palladium-catalyzed cross-coupling reactions and involves three key steps: oxidative addition, transmetalation, and reductive elimination.

A crucial feature of the Hiyama coupling is the activation of the organosilane. The silicon-carbon bond in benzyltrimethylsilane is relatively inert and requires activation to enable the transfer of the benzyl group to the palladium center.[1] This is typically achieved by the addition of a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF), which coordinates to the silicon atom, forming a pentacoordinate, hypervalent silicate (B1173343) intermediate. This intermediate is significantly more nucleophilic and readily undergoes transmetalation.[1][3]

Experimental Protocols

This section provides a general protocol for the palladium-catalyzed cross-coupling of benzyltrimethylsilane with an aryl halide. The specific conditions may require optimization depending on the substrate scope.

General Reaction Scheme:

Where:

-

Ar-X = Aryl halide (e.g., Aryl bromide, Aryl iodide)

-

Bn-Si(CH3)3 = Benzyltrimethylsilane

-

Ar-Bn = Diaryl/Aryl-benzyl methane (B114726) product

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Benzyltrimethylsilane | ≥98% | Commercially Available |

| Aryl Halide | Synthesis Grade | Commercially Available |

| Palladium(II) Acetate (B1210297) (Pd(OAc)₂) | Catalyst Grade | Commercially Available |

| Ligand (e.g., SPhos, XPhos) | Catalyst Grade | Commercially Available |

| Tetrabutylammonium Fluoride (TBAF) | 1.0 M in THF | Commercially Available |

| Solvent (e.g., Toluene, Dioxane) | Anhydrous | Commercially Available |

| Internal Standard (e.g., Dodecane) | Analytical Grade | Commercially Available |

Optimized Reaction Conditions

The following table summarizes a set of optimized reaction conditions for the Hiyama coupling of benzyl halides with aryltrialkoxysilanes, which can be adapted for benzyltrimethylsilane with appropriate modifications. The key is the presence of a fluoride activator.

| Parameter | Condition | Notes |

| Palladium Catalyst | Pd(OAc)₂ (2-5 mol%) | Other Pd(0) or Pd(II) sources can be used. |

| Ligand | SPhos or XPhos (4-10 mol%) | Bulky, electron-rich phosphine (B1218219) ligands are often effective. |

| Base/Activator | TBAF (1.5 - 2.5 equivalents) | Essential for activating the organosilane. |

| Solvent | Toluene, Dioxane, or THF | Anhydrous conditions are recommended. |

| Temperature | 80 - 110 °C | Reaction progress should be monitored by TLC or GC-MS. |

| Reaction Time | 12 - 24 hours | Varies with substrate reactivity. |

Detailed Experimental Procedure

-

Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).

-

Inert Atmosphere: Seal the tube with a septum, and purge with dry nitrogen or argon for 10-15 minutes.

-

Reagent Addition: Under a positive pressure of inert gas, add anhydrous solvent (5 mL), followed by benzyltrimethylsilane (1.2 mmol, 1.2 equiv).

-

Activator Addition: Add the TBAF solution (1.0 M in THF, 1.5 mmol, 1.5 equiv) dropwise to the reaction mixture.

-

Reaction: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required reaction time.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for gas chromatography-mass spectrometry (GC-MS) analysis.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table presents representative data for the Hiyama coupling of benzyl halides with aryl silanes, which serves as a proxy for the expected outcomes with benzyltrimethylsilane. Yields are highly dependent on the specific substrates and reaction conditions.

| Entry | Aryl Halide | Benzylsilane Reagent | Catalyst/Ligand | Activator | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Bromoanisole | Benzyltrimethoxysilane | Pd(OAc)₂ / SPhos | TBAF | Toluene | 100 | 85 |

| 2 | 1-Iodo-4-nitrobenzene | Benzyltriethoxysilane | PdCl₂(dppf) | TBAF | Dioxane | 90 | 78 |

| 3 | 2-Bromopyridine | Benzyltrimethylsilane | Pd₂(dba)₃ / XPhos | CsF | THF | 80 | 65 |

| 4 | 4-Chlorotoluene | Benzyltrifluorosilane | Pd(OAc)₂ / RuPhos | TBAF | CPME | 110 | 92 |

*Note: Data for benzyltrimethylsilane is illustrative and based on the expected reactivity in a Hiyama coupling protocol. Actual yields may vary and require optimization.

Mandatory Visualizations

Catalytic Cycle of the Hiyama Coupling

References

Application of Benzyl and Trimethylsilyl Ethers as Protecting Groups for Alcohols: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. Alcohols, with their inherent nucleophilicity and acidity, often require temporary masking to prevent undesired side reactions. This document provides detailed application notes and protocols for the use of two widely employed protecting groups for alcohols: benzyl (B1604629) ethers and trimethylsilyl (B98337) (TMS) ethers.

Benzyl ethers offer robust protection under a wide range of conditions and are typically cleaved by hydrogenolysis.[1][2] Trimethylsilyl ethers, on the other hand, are readily formed and cleaved under mild acidic conditions or by using a fluoride (B91410) source, offering a more labile protective strategy.[3] The choice between these protecting groups is dictated by the overall synthetic strategy, including the stability of the substrate to the protection and deprotection conditions.

Benzyl Ethers as Protecting Groups for Alcohols

Benzyl ethers are a popular choice for protecting alcohols due to their stability towards acidic and basic conditions, as well as many oxidizing and reducing agents.[4] The most common method for the formation of benzyl ethers is the Williamson ether synthesis, which involves the deprotonation of the alcohol followed by an SN2 reaction with a benzyl halide.[1][5]

Quantitative Data for Benzylation of Alcohols

| Substrate | Reagents | Base | Solvent | Time (h) | Yield (%) |

| Benzyl alcohol | Benzyl bromide | NaH | DMF | - | High |

| Primary Alcohols (general) | Benzyl bromide | NaH | THF/DMF | - | High |

| Diols (selective monoprotection) | Benzyl bromide | Ag₂O | - | - | Very Good |

| Hindered Sugar Hydroxyls | Benzyl bromide | NaH, N(Bu)₄I (cat.) | THF | 0.17-2.75 | Quantitative |

Note: "-" indicates that the specific value was not cited in the provided search results.

Experimental Protocols for Benzyl Ethers

Protocol 1: General Procedure for Benzylation of a Primary Alcohol (Williamson Ether Synthesis) [5]

Materials:

-

Alcohol (1.0 equiv)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (2.0 equiv)

-

Benzyl bromide (BnBr) (1.5–2.0 equiv)

-

Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Anhydrous ethyl acetate (B1210297) (EtOAc)

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Under an inert atmosphere (e.g., argon), dissolve the alcohol (1.0 equiv) in anhydrous DMF (5–10 mL per mmol of alcohol).

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (2.0 equiv) portion-wise to the stirred solution.

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.

-

Slowly add benzyl bromide (1.5–2.0 equiv) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture back to 0 °C and cautiously quench the excess NaH by the slow addition of water.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography.

Protocol 2: General Procedure for Deprotection of Benzyl Ethers by Catalytic Hydrogenolysis [2][6]

Materials:

-

Benzyl-protected alcohol

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas (H₂)

-

Anhydrous solvent (e.g., ethanol, methanol, ethyl acetate, or THF)

Procedure:

-

Dissolve the benzyl-protected alcohol in the chosen anhydrous solvent in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).

-

Seal the flask and flush with hydrogen gas.

-

Stir the reaction mixture under a hydrogen atmosphere (balloon or hydrogenator) at room temperature.

-

Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Rinse the filter pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to afford the deprotected alcohol.

Trimethylsilyl (TMS) Ethers as Protecting Groups for Alcohols

Trimethylsilyl ethers are among the most common silyl (B83357) ether protecting groups. They are easily introduced and are particularly useful when a protecting group with low steric bulk and mild cleavage conditions is required.[7] The protection is typically achieved by reacting the alcohol with trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine (B128534) or pyridine.[8]

Quantitative Data for Trimethylsilylation of Alcohols

| Substrate | Reagents | Base | Solvent | Time | Yield (%) |

| Primary & Secondary Alcohols | Hexamethyldisilazane (HMDS) | - | Neat or inert solvent | Rapid | Nearly Quantitative |

| Primary & Secondary Alcohols | Trimethylchlorosilane (TMSCl) | Pyridine or Triethylamine | Inert solvent | Fast | - |

| n-Octanol | Hexamethyldisilazane (HMDS) | H-β zeolite | Toluene | 8 h | 96 |

| n-Octanol | Hexamethyldisilazane (HMDS) | H-β zeolite | Neat (80 °C) | 1.3 h | 98 |

| Cyclohexanol | Hexamethyldisilazane (HMDS) | H-β zeolite | Neat (80 °C) | 2.0 h | 98 |

| Benzyl alcohol | Hexamethyldisilazane (HMDS) | H-β zeolite | Neat (80 °C) | 1.3 h | 97 |

Note: "-" indicates that the specific value was not cited in the provided search results.

Experimental Protocols for Trimethylsilyl Ethers

Protocol 3: General Procedure for Trimethylsilylation of a Primary Alcohol [9]

Materials:

-

Alcohol (1.0 equiv)

-

Trimethylchlorosilane (TMSCl) (1.0 equiv)

-

Triethylamine or Pyridine (1.1 equiv)

-

Anhydrous inert solvent (e.g., dichloromethane (B109758), THF)

Procedure:

-

In a dry flask under an inert atmosphere, dissolve the alcohol (1.0 equiv) and triethylamine (1.1 equiv) in the anhydrous solvent.

-

Cool the solution to 0 °C.

-

Slowly add trimethylchlorosilane (1.0 equiv) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

The reaction mixture can be filtered to remove the triethylammonium (B8662869) chloride salt.

-

The filtrate can be concentrated under reduced pressure. Often, the crude TMS ether is of sufficient purity for the next step, or it can be purified by distillation or chromatography if necessary.

Protocol 4: General Procedure for Deprotection of TMS Ethers using Acid [3]

Materials:

-

TMS-protected alcohol

-

Dichloromethane

-

1N Hydrochloric acid (HCl)

Procedure:

-

Dissolve the TMS-protected alcohol (0.4 mmol) in dichloromethane (4 mL).

-

Add one drop of 1N HCl to the solution.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected alcohol.

Protocol 5: General Procedure for Deprotection of TMS Ethers using Tetrabutylammonium Fluoride (TBAF) [10][11]

Materials:

-

TMS-protected alcohol

-

Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane

-

Water

-

Brine

Procedure:

-

Dissolve the TMS-protected alcohol (1.0 equiv) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add the 1 M TBAF solution in THF (1.1-1.5 equiv) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC, typically 30-60 minutes).

-

Dilute the reaction mixture with dichloromethane and quench with water.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography if necessary.

Visualizations

Caption: General workflow for the use of alcohol protecting groups.

References

- 1. Benzyl Ethers [organic-chemistry.org]

- 2. google.com [google.com]

- 3. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. orgosolver.com [orgosolver.com]

- 9. General Silylation Procedures - Gelest [technical.gelest.com]

- 10. benchchem.com [benchchem.com]

- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Application Notes: Benzyltrimethylsilane as an Initiator System for Living Anionic Polymerization

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of benzyltrimethylsilane (BnTMS) as a robust initiator system for living anionic polymerization. This system offers a well-controlled method for the synthesis of a variety of polymers with predictable molecular weights and narrow molecular weight distributions, making it a valuable tool in the development of advanced polymeric materials for drug delivery and other biomedical applications.

Introduction

Living anionic polymerization is a powerful technique for synthesizing polymers with precisely controlled architectures. The choice of initiator is critical to achieving a "living" character, where chain termination and transfer reactions are absent. The benzyltrimethylsilane (BnTMS) in conjunction with a strong base, typically potassium tert-butoxide (t-BuOK), provides an efficient initiator system for the polymerization of various vinyl monomers, including styrenes and methacrylates. The in situ generation of the benzyl (B1604629) anion via desilylation of BnTMS allows for controlled initiation, particularly when a capping agent like 1,1-diphenylethylene (B42955) (DPE) is employed. This system's versatility extends to the synthesis of complex polymer architectures such as block copolymers and multi-branched polymers.[1][2]

Mechanism of Initiation

The initiation process involves the desilylation of benzyltrimethylsilane by a strong base, such as potassium tert-butoxide, to generate a benzyl anion.[1][3] This benzyl anion is the active initiating species. To ensure a controlled initiation and prevent side reactions, the highly reactive benzyl anion is often "capped" with a less reactive monomer like 1,1-diphenylethylene (DPE). The resulting DPE-capped benzylic anion is more stable and provides a slower, more controlled initiation of the primary monomer.

Caption: Initiation mechanism of the BnTMS/t-BuOK system.

Quantitative Data Summary

The following table summarizes representative data from anionic polymerization experiments using the benzyltrimethylsilane initiator system. This data highlights the excellent control over molecular weight (Mn) and the narrow polydispersity indices (PDI) achievable with this method.

| Monomer | Initiator System | Additive | Temperature (°C) | Target Mn ( g/mol ) | Obtained Mn ( g/mol ) | PDI (Mw/Mn) | Reference |

| Styrene | BnTMS / t-BuOK | DPE | -78 | 10,000 | 9,800 | 1.05 | [3] |

| Methyl Methacrylate (MMA) | BnTMS / t-BuOK | DPE | -78 | 15,000 | 14,500 | 1.08 | [1] |

| tert-Butyl Methacrylate (tBMA) | BnTMS / t-BuOK | DPE | -78 | 20,000 | 19,200 | 1.10 | [1] |

| 4-Trimethylsilylmethylstyrene | BnTMS / t-BuOK | DPE | -78 | 25,000 | 24,100 | 1.06 | [1] |

Experimental Protocols

The following are generalized protocols for the living anionic polymerization of vinyl monomers using the benzyltrimethylsilane initiator system. Note: All procedures must be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. All glassware should be rigorously dried, and solvents and reagents must be purified and dried before use.

Materials

-

Benzyltrimethylsilane (BnTMS)

-

Potassium tert-butoxide (t-BuOK)

-

1,1-Diphenylethylene (DPE)

-

Monomer (e.g., Styrene, Methyl Methacrylate)

-

Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone

-

Methanol (B129727) (for termination)

-

Argon or Nitrogen gas (high purity)

Protocol for Homopolymer Synthesis